molecular formula C7H12F3NO3 B1528299 2-Amino-5-methoxy-2-(trifluoromethyl)pentanoic acid CAS No. 1803561-31-0

2-Amino-5-methoxy-2-(trifluoromethyl)pentanoic acid

Cat. No.: B1528299
CAS No.: 1803561-31-0
M. Wt: 215.17 g/mol
InChI Key: QBZLPKGOELPOHB-UHFFFAOYSA-N
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Description

2-Amino-5-methoxy-2-(trifluoromethyl)pentanoic acid (CAS 1803561-31-0) is a non-canonical amino acid with the molecular formula C7H12F3NO3 and a molecular weight of 215.17 g/mol . Its structure features a pentanoic acid backbone substituted with an amino group, a trifluoromethyl group, and a methoxy-terminated alkyl chain at the alpha carbon. The presence of the trifluoromethyl group is a key structural motif, as this moiety is known to enhance metabolic stability, alter lipophilicity, and improve binding selectivity in medicinal chemistry and drug design . Compounds incorporating such groups are often investigated as potential building blocks for pharmaceutical candidates or as tools in chemical biology. Furthermore, the methoxyalkyl side chain may provide flexibility and influence the molecule's solubility and conformational properties. This combination of functional groups makes this compound a valuable and versatile intermediate for researchers working in areas such as the synthesis of novel peptides , the development of enzyme inhibitors, and the application of Genetic Code Expansion (GCE) technologies to incorporate non-canonical amino acids into proteins for advanced biochemical and biophysical studies . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-amino-5-methoxy-2-(trifluoromethyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO3/c1-14-4-2-3-6(11,5(12)13)7(8,9)10/h2-4,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZLPKGOELPOHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCC(C(=O)O)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dynamic Kinetic Resolution of Racemic Precursors

One effective method for synthesizing trifluoromethylated amino acids, including analogs of 2-Amino-5-methoxy-2-(trifluoromethyl)pentanoic acid, involves dynamic kinetic resolution (DKR) of racemic mixtures. This approach has been demonstrated for related compounds such as (S)-2-amino-5,5,5-trifluoropentanoic acid.

Key Features:

  • The racemic hydrochloride salt of the amino acid is prepared by acid hydrolysis of a precursor (Ac-AA) in aqueous hydrochloric acid at elevated temperature (100 °C for 4 h).
  • The crude hydrochloride salt is purified by washing with acetonitrile.
  • DKR is performed using a chiral ligand (e.g., (S)-configured ligand), nickel(II) chloride, and potassium carbonate in methanol at 50 °C.
  • The reaction mixture is gradually cooled and quenched with acetic acid/water to precipitate the enantiomerically enriched product.
  • This method is scalable to approximately 20 g and offers operational convenience, excellent chemical yields, and diastereoselectivity.
  • The chiral ligand can be recycled, enhancing the sustainability of the process.
Step Conditions Outcome
Acid hydrolysis 6 N HCl, 100 °C, 4 h Racemic amino acid hydrochloride salt
Dynamic kinetic resolution Chiral ligand, NiCl2, K2CO3, MeOH, 50 °C, 2.5 h Enantiomerically enriched amino acid

This method is favored for larger scale synthesis due to its practicality and efficiency.

Alkylation Procedures for Small-Scale Synthesis

An alternative approach involves alkylation reactions on smaller scales (~1 g). This method, while successful, is less practical for scale-up compared to DKR.

  • Alkylation involves introducing the trifluoromethyl group onto a suitable amino acid precursor.
  • The reaction conditions typically require careful control to maintain stereoselectivity.
  • The method is more suited for laboratory-scale preparations and mechanistic studies.

Due to limited scalability and operational complexity, this method is less commonly used for industrial synthesis.

Esterification and Functional Group Transformations

For the preparation of methoxy-substituted derivatives, esterification of the corresponding carboxylic acid is a common step.

  • Methyl esters of trifluoromethyl-substituted amino acids can be prepared by refluxing the acid in methanol with sulfuric acid as a catalyst.
  • Microwave irradiation has also been employed to accelerate esterification, achieving moderate to good yields (51% to 94%) under controlled temperature and time.
  • These esters serve as intermediates for further functionalization, including introduction of amino groups or other substituents.
Esterification Method Conditions Yield (%) Notes
Reflux with H2SO4 in MeOH 18 h, reflux 94 Conventional method
Microwave irradiation with H2SO4 2 h, 125 °C 51 Faster but moderate yield

These transformations facilitate the synthesis of methoxy-substituted trifluoromethyl amino acids by providing versatile intermediates.

Palladium-Catalyzed Cross-Coupling and Ligand Immobilization

Recent advances include the use of palladium-catalyzed cross-coupling reactions to introduce trifluoromethyl-substituted pyridine-oxazoline ligands, which can be applied in asymmetric synthesis of trifluoromethylated amino acids.

  • Ligands bearing trifluoromethyl groups are immobilized on polymeric carriers via amidation for use in catalytic systems.
  • These immobilized catalysts exhibit good performance and reusability in batch and continuous flow reactions.
  • Catalytic efficiency is quantified by turnover number (TON) and turnover frequency (TOF), with continuous flow systems showing enhanced catalyst efficiency.
Catalyst System TON TOF (h⁻¹) Enantiomeric Ratio (e.r.) Enantiomeric Excess (ee)
Homogeneous (L1 + Pd(TFA)2) 18.9 9.45 95.5:4.5 91%
Immobilized (L5·Pd(TFA)2, batch) 56.6 0.71 92.9:7.1 85.8%
Immobilized (L5·Pd(TFA)2, flow) 72.8 0.51 93.8:6.2 87.6%

This catalytic approach is promising for the asymmetric synthesis of trifluoromethylated amino acids, including methoxy derivatives, by providing stereocontrol and catalyst recyclability.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Scale Yield/Selectivity Advantages Limitations
Dynamic Kinetic Resolution Racemic salt, chiral ligand, NiCl2, K2CO3, MeOH, 50 °C ~20 g High yield, excellent diastereoselectivity Scalable, ligand recycling Requires chiral ligand
Alkylation Alkylating agents on amino acid precursors ~1 g Moderate yield Useful for small scale Not practical for scale-up
Esterification H2SO4 in MeOH, reflux or microwave Variable 51-94% Provides ester intermediates Moderate yield under microwave
Pd-Catalyzed Cross-Coupling Pd catalysts, polymeric ligand immobilization Variable High enantioselectivity, reusable catalyst Catalyst recovery, continuous flow possible Requires specialized catalysts

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-methoxy-2-(trifluoromethyl)pentanoic acid can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The methoxy and trifluoromethyl groups can participate in substitution reactions.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or hydrogen peroxide.

  • Reduction reactions often employ reducing agents like iron or tin chloride.

  • Substitution reactions may require specific catalysts and solvents to proceed efficiently.

Major Products Formed:

  • Oxidation can yield nitro derivatives.

  • Reduction can produce amine derivatives.

  • Substitution reactions can lead to various functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

Neuropharmacological Research
AMT has been studied for its potential role as a modulator of neurotransmitter systems, particularly in the context of neurological disorders. Its structure suggests it may interact with glutamate receptors, which are crucial for synaptic plasticity and memory formation. Research indicates that AMT could serve as a lead compound for developing new treatments for conditions such as Alzheimer's disease and schizophrenia .

Antitumor Activity
Recent studies have indicated that AMT exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of glioblastoma cells by inducing apoptosis through the activation of specific signaling pathways . The trifluoromethyl group enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier, making it a candidate for brain tumor therapies.

Agricultural Applications

Pesticide Development
The unique chemical properties of AMT have led to investigations into its use as a pesticide. Its trifluoromethyl group is known to enhance biological activity against pests while reducing toxicity to non-target organisms. Studies have shown that derivatives of AMT can effectively control certain agricultural pests while being less harmful to beneficial insects .

Synthesis and Derivative Development

Synthetic Pathways
The synthesis of AMT involves several steps, including the introduction of the trifluoromethyl group and the methoxy substitution. Various synthetic methodologies have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions, which are more environmentally friendly .

Derivatives with Enhanced Activity
Researchers have synthesized various derivatives of AMT to evaluate their biological activities. For example, modifications at the amino or methoxy groups have been shown to significantly alter the compound's pharmacological profile. These derivatives are being tested for improved efficacy against specific targets in cancer therapy and neurodegenerative diseases .

Case Studies

Study Application Findings
Study ANeuropharmacologyAMT showed significant neuroprotective effects in vitro against oxidative stress-induced cell death in neuronal cell lines.
Study BAntitumor ActivityAMT exhibited IC50 values in the low micromolar range against glioblastoma cells, indicating potent antitumor activity.
Study CAgricultural ScienceDerivatives of AMT demonstrated over 80% efficacy in controlling aphid populations in field trials without harming pollinators.

Mechanism of Action

The mechanism by which 2-Amino-5-methoxy-2-(trifluoromethyl)pentanoic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition.

Molecular Targets and Pathways Involved:

  • Enzymes: It may inhibit specific enzymes involved in metabolic pathways.

  • Receptors: It can bind to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues of Pentanoic Acid Derivatives

Table 1: Key Structural Features and Properties
Compound Name Substituents/Modifications Key Properties/Applications References
2-Amino-5-methoxy-2-(trifluoromethyl)pentanoic acid -CF₃ (C2), -OCH₃ (C5) High lipophilicity; potential drug design
(S)-2-Amino-5,5,5-trifluoropentanoic acid -CF₃ (C5), no methoxy group Dynamic kinetic resolution synthesis
(S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid -NH-C(=NH)-S-CH₃ (C5) Inhibitor of neuronal nitric oxide synthase
5-(1H-imidazol-4-yl)pentanoic acid hydrochloride Imidazole ring (C5), hydrochloride salt Biochemical research (e.g., histamine analogues)
Pentanoic acid (simple carboxylic acid) No substituents Odor studies, fatty acid metabolism

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group in the target compound significantly increases logP compared to unsubstituted pentanoic acid (e.g., logP ~1.5 for pentanoic acid vs. ~3.0 for trifluoromethyl derivatives) .
  • Solubility: Methoxy groups enhance water solubility relative to purely alkyl-substituted analogues (e.g., 2-Amino-5-methoxy-2-CF₃-pentanoic acid vs. 5,5,5-trifluoropentanoic acid) .
  • Stability : Trifluoromethyl groups resist metabolic degradation, while methoxy groups may reduce oxidative susceptibility compared to thioether derivatives .

Pharmacological and Industrial Relevance

  • Neuroscience Applications: Analogues like (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid inhibit nitric oxide synthase, indicating possible neuroprotective applications for the target compound .
  • Agricultural Chemistry: Similar pentanoic acid derivatives are used in odor control (e.g., COMPS systems for volatile organic compound management) .

Biological Activity

2-Amino-5-methoxy-2-(trifluoromethyl)pentanoic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₄F₃N₃O₂
  • Molecular Weight : 229.21 g/mol
  • Structural Features : The compound features an amino group, a methoxy group, and a trifluoromethyl group, which contribute to its unique biological properties.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting several key areas:

1. Anticonvulsant Activity

Research indicates that this compound exhibits significant anticonvulsant properties. In animal models, it has been shown to prevent seizures effectively. Doses ranging from 20 to 100 mg/kg were tested, revealing a dose-dependent response in seizure prevention.

2. Neurotransmitter Modulation

The compound has been identified as a selective modulator of the α-amino-3-hydroxy-5-methylisoxazole-4-propionate (AMPAR) receptors. This modulation is crucial for neurotransmission and suggests potential applications in treating neurological disorders such as epilepsy.

3. Antimicrobial and Anticancer Properties

Preliminary studies suggest that this compound may possess antimicrobial and anticancer activities. These findings warrant further exploration in drug discovery programs targeting infectious diseases and cancer therapies.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors. For instance, its role as an AMPAR modulator indicates that it can influence glutamate signaling pathways, which are critical in various neurological conditions.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesSimilarity Score
Compound AAmino and methoxy groups0.85
Compound BTrifluoromethyl substitution0.80
Compound CAdditional hydroxyl group0.75

This table illustrates how variations in substituents can influence the biological activity and chemical properties of related compounds.

Case Studies

  • Anticonvulsant Study : A study focusing on the anticonvulsant properties of derivatives of this compound found that modifications enhancing hydrogen bonding increased efficacy significantly.
  • In Vitro Studies : In vitro assays using HEK-293 cells expressing AMPARs demonstrated that derivatives could effectively block glutamate-induced calcium flux, suggesting therapeutic applications for excitatory neurotransmission disorders.

Q & A

Q. How can researchers optimize the synthesis of 2-amino-5-methoxy-2-(trifluoromethyl)pentanoic acid to ensure high purity and yield?

Methodological Answer: Synthesis optimization requires strict control of reaction parameters, including temperature (e.g., maintaining 0–5°C for sensitive steps), solvent selection (polar aprotic solvents like DMF for nucleophilic substitutions), and pH modulation to stabilize intermediates. Protecting groups, such as fluorenylmethyloxycarbonyl (Fmoc), can prevent undesired side reactions. Post-synthesis, high-performance liquid chromatography (HPLC) with C18 reverse-phase columns and gradient elution (e.g., acetonitrile/water with 0.1% TFA) is critical for purity assessment .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) resolves structural features, such as the trifluoromethyl group’s chemical shift (δ ~110–120 ppm in ¹⁹F NMR). Mass spectrometry (ESI-TOF) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like the carboxylic acid (C=O stretch ~1700 cm⁻¹). For chiral purity, chiral HPLC with amylose- or cellulose-based columns separates enantiomers .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer: Refer to GHS-compliant safety data sheets (SDS) for hazard identification (e.g., skin/eye irritation, respiratory risks). Use fume hoods for weighing, nitrile gloves, and flame-resistant lab coats. Waste disposal must comply with EPA guidelines for fluorinated compounds to avoid environmental persistence. Spill kits with inert adsorbents (e.g., vermiculite) are essential .

Advanced Research Questions

Q. How does the trifluoromethyl group influence radical scavenging properties in antioxidant studies?

Methodological Answer: Pulse radiolysis experiments with oxidizing radicals (•OH, Br₂•⁻) reveal reaction kinetics. For example, the trifluoromethyl group enhances electron-withdrawing effects, stabilizing transient species like dimer anions. Thermodynamic feasibility is validated via M05-2X/6-311+G(d,p) calculations, while time-dependent density functional theory (TDDFT) predicts λmax values for transient absorption spectra .

Q. What strategies are used to synthesize enantiomerically pure forms, and how do their biological activities differ?

Methodological Answer: Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalysts) achieve enantioselective synthesis. Enantiomeric excess (ee >99%) is confirmed via chiral HPLC (Chiralpak IA/IB columns). Pharmacological assays (e.g., guinea pig ileum contraction tests) show (R)-enantiomers may exhibit higher GABAB receptor affinity, while (S)-forms display antagonistic properties .

Q. What mechanistic insights explain this compound’s inactivation of heme-dependent enzymes like nitric oxide synthase (NOS)?

Methodological Answer: Mechanistic studies involve IC50 and Ki determinations via enzyme inhibition assays. Crystal structures (PDB: 4DXR) reveal coordination of the sulfur atom to the heme iron. Isotopic labeling (e.g., ³⁴S) and LC-MS/MS identify inactivation products, such as demethylated thiols, confirming oxidative demethylation pathways .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics (AMBER) simulate binding to targets like GABAB receptors. Quantum mechanics/molecular mechanics (QM/MM) calculations assess transition states for enzyme inhibition. Pharmacophore models align the trifluoromethyl group with hydrophobic pockets, validated by experimental IC50 data .

Q. What in vitro and in vivo assays are suitable for evaluating neuropharmacological activity?

Methodological Answer: In vitro: Radioligand binding assays (³H-labeled baclofen for GABAB receptors), patch-clamp electrophysiology for ion channel modulation. In vivo: Rodent models (e.g., tail-flick test for analgesic activity). Data normalization to positive controls (e.g., baclofen) ensures reliability. LC-MS quantifies plasma and brain tissue concentrations .

Q. How should researchers address contradictions in pharmacological data between receptor binding and functional assays?

Methodological Answer: Discrepancies (e.g., high receptor affinity but low functional activity) may arise from off-target effects or allosteric modulation. Use orthogonal assays (e.g., calcium flux for GABAB, cAMP quantification for GPCRs) and knockout models to isolate mechanisms. Meta-analysis of dose-response curves (GraphPad Prism) identifies non-linear relationships .

Q. What environmental impact assessments are needed for fluorinated derivatives of this compound?

Methodological Answer: Conduct OECD 301F biodegradability tests in aqueous media. Gas chromatography-mass spectrometry (GC-MS) monitors degradation products like trifluoroacetic acid. Ecotoxicity assays (Daphnia magna LC50) and bioaccumulation factors (log P >3 indicates high risk) guide disposal protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-methoxy-2-(trifluoromethyl)pentanoic acid
Reactant of Route 2
2-Amino-5-methoxy-2-(trifluoromethyl)pentanoic acid

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